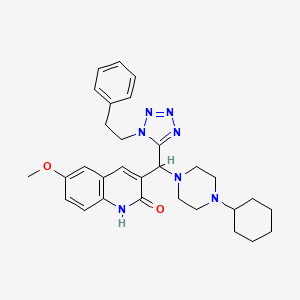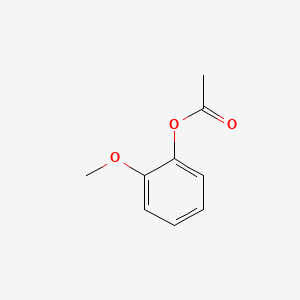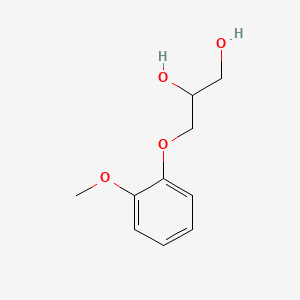![molecular formula C23H17Cl2N3O5S B1672482 2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide CAS No. 329939-64-2](/img/structure/B1672482.png)
2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW-8248 is a small molecule drug developed by GSK PlcThis compound has been investigated for its potential use in treating HIV infections, particularly in cases where the virus has developed resistance to other treatments .
Preparation Methods
The synthetic routes and reaction conditions for GW-8248 are not extensively detailed in publicly available sources. it is known that the compound belongs to the class of benzophenone non-nucleoside reverse transcriptase inhibitors.
Chemical Reactions Analysis
GW-8248 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GW-8248 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: As a reverse transcriptase inhibitor, GW-8248 is used in studies to understand the mechanisms of enzyme inhibition and drug resistance.
Biology: The compound is used to investigate the replication mechanisms of HIV and the role of reverse transcriptase in viral replication.
Medicine: GW-8248 is explored as a potential therapeutic agent for treating HIV infections, especially in cases where the virus has developed resistance to other treatments.
Mechanism of Action
GW-8248 exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. This enzyme is crucial for the replication of the HIV virus, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome. GW-8248 binds to the reverse transcriptase enzyme, preventing it from carrying out this function. The compound’s structure allows it to form multiple hydrogen bonds with the enzyme, enhancing its inhibitory activity and reducing the likelihood of resistance development .
Comparison with Similar Compounds
GW-8248 is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Similar compounds in this class include:
GW4511: Another benzophenone NNRTI developed by GSK Plc, known for its improved drug resistance profile.
Compared to these similar compounds, GW-8248 is unique in its ability to form multiple hydrogen bonds with the reverse transcriptase enzyme, contributing to its resilience against resistance development .
Properties
CAS No. |
329939-64-2 |
|---|---|
Molecular Formula |
C23H17Cl2N3O5S |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-13-6-18(34(27,31)32)3-4-20(13)28-22(29)12-33-21-5-2-16(24)10-19(21)23(30)15-7-14(11-26)8-17(25)9-15/h2-10H,12H2,1H3,(H,28,29)(H2,27,31,32) |
InChI Key |
BTOMIMSUTLPSHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-678248; GW-8248; GW-8248X; GW 678248; GW 8248X; GW678248; GW8248; GW8248X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


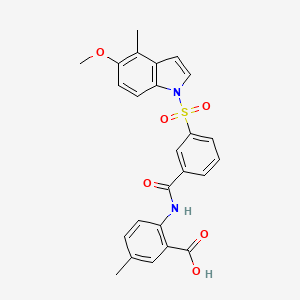
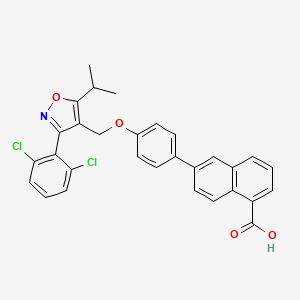

![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)
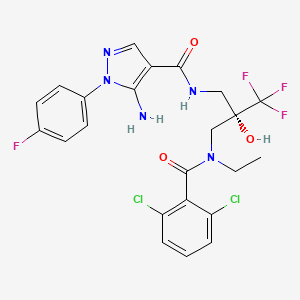

![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)

